![molecular formula C17H19BrN2O2 B7701711 8-bromo-6-oxo-N-pentyl-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7701711.png)
8-bromo-6-oxo-N-pentyl-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-bromo-6-oxo-N-pentyl-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide is a synthetic compound that has been studied for its potential use in scientific research. This compound is of interest due to its unique chemical structure and potential biological activity. In
Mécanisme D'action
The mechanism of action of 8-bromo-6-oxo-N-pentyl-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide is not fully understood. However, it has been proposed that the compound may act by inhibiting certain enzymes or proteins involved in cell growth and division. More research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro. It has been shown to inhibit the growth of certain cancer cell lines, as well as exhibit antimicrobial activity. Additionally, it has been shown to have potential as a tool compound for studying protein-protein interactions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 8-bromo-6-oxo-N-pentyl-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide in lab experiments is its potential activity against cancer cells and antimicrobial activity. Additionally, it has been shown to have potential as a tool compound for studying protein-protein interactions. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to interpret results.
Orientations Futures
There are several future directions for research involving 8-bromo-6-oxo-N-pentyl-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide. One direction is to further explore its potential as a tool compound for studying protein-protein interactions. Another direction is to investigate its potential as a therapeutic agent for cancer and infectious diseases. Additionally, more research is needed to fully elucidate the mechanism of action of this compound.
Méthodes De Synthèse
The synthesis of 8-bromo-6-oxo-N-pentyl-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide involves several steps. The starting material is 2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid, which is reacted with pentylamine to form the corresponding amide. This amide is then reacted with bromine to introduce the bromine atom at the 8-position. The final step involves oxidation of the 6-position to form the desired compound. The synthesis method has been optimized to yield high purity and yield of the final product.
Applications De Recherche Scientifique
8-bromo-6-oxo-N-pentyl-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide has been studied for its potential use in scientific research. It has been shown to have potential activity against certain types of cancer cells, as well as antimicrobial activity. Additionally, it has been studied for its potential use as a tool compound for probing protein-protein interactions.
Propriétés
IUPAC Name |
6-bromo-9-oxo-N-pentyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraene-10-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O2/c1-2-3-4-6-19-17(22)14-10-20-7-5-11-8-12(18)9-13(15(11)20)16(14)21/h8-10H,2-7H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUXKAWJYFTNFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=CN2CCC3=C2C(=CC(=C3)Br)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

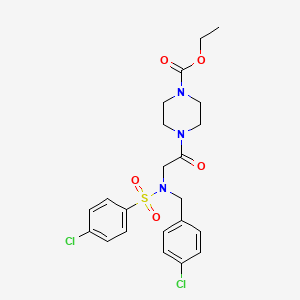
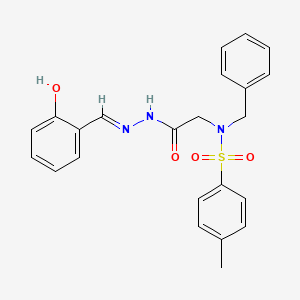

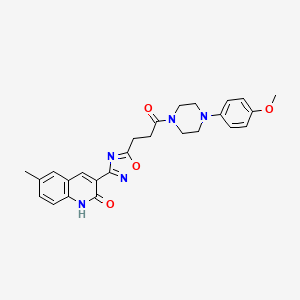
![4-Benzylsulfonyl-N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzoxazine-2-carboxamide](/img/structure/B7701671.png)
![4-[3-[4-(Propan-2-ylsulfamoyl)phenyl]propanoylamino]benzamide](/img/structure/B7701679.png)
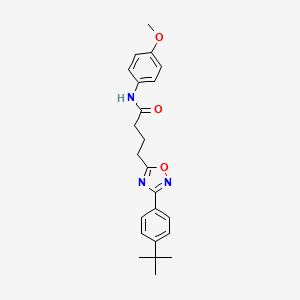

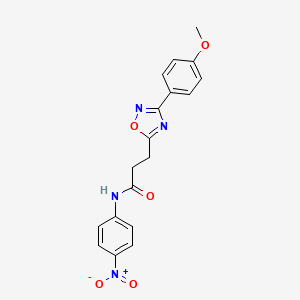
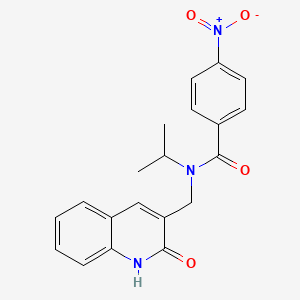

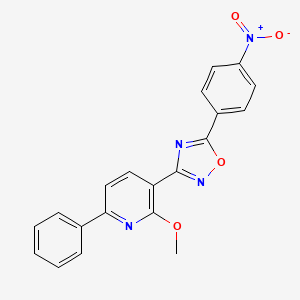

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)acetamide](/img/structure/B7701739.png)